N-(4-(2-Aminoethyl)phenyl)propionamide

Description

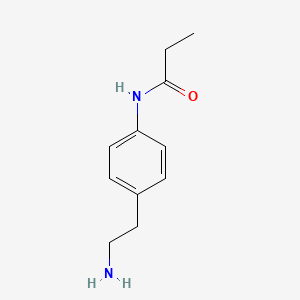

N-(4-(2-Aminoethyl)phenyl)propionamide is a small organic molecule featuring a propionamide group (-NHCOCH2CH3) attached to a para-substituted phenyl ring with a 2-aminoethyl (-CH2CH2NH2) side chain. This structure combines aromatic, amide, and amine functionalities, making it a versatile intermediate in pharmaceutical and chemical synthesis.

Properties

Molecular Formula |

C11H16N2O |

|---|---|

Molecular Weight |

192.26 g/mol |

IUPAC Name |

N-[4-(2-aminoethyl)phenyl]propanamide |

InChI |

InChI=1S/C11H16N2O/c1-2-11(14)13-10-5-3-9(4-6-10)7-8-12/h3-6H,2,7-8,12H2,1H3,(H,13,14) |

InChI Key |

MHACJCHYEAZCAC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)CCN |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions:

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.

-

Base : Triethylamine (TEA) or pyridine to neutralize HCl byproducts.

-

Stoichiometry : Propionyl chloride (1.2–1.5 equivalents) added dropwise to the amine.

Procedure :

-

Dissolve 4-(2-aminoethyl)aniline (1.0 eq) in anhydrous DCM.

-

Add TEA (1.5 eq) under nitrogen atmosphere.

-

Cool to 0°C and add propionyl chloride (1.2 eq) over 30 minutes.

-

Stir at room temperature for 12–24 hours.

-

Quench with water, extract with DCM, dry over Na₂SO₄, and purify via column chromatography (SiO₂, ethyl acetate/hexane).

Oxazoline Intermediate Route

This method leverages oxazoline chemistry to achieve regioselective amidation (Figure 1).

Key Steps:

-

Oxazoline Formation : React 2-ethyl-2-oxazoline with a secondary amine (e.g., diethylamine) at 100–225°C in the presence of zinc acetate.

-

Hydrolysis : Convert the oxazoline intermediate to N-(2-aminoethyl)propionamide under acidic or basic conditions.

-

Aromatic Functionalization : Introduce the 4-substituted phenyl group via Friedel-Crafts alkylation or Suzuki coupling.

Optimization Notes :

-

Zinc acetate catalyzes the ring-opening of oxazolines, enhancing reaction efficiency.

-

Hydrolysis at pH 2–3 (HCl/H₂O) minimizes side reactions like dimerization.

Yield : 57–81% for the oxazoline step; 70–85% after hydrolysis.

Boc-Protected Amine Strategy

This approach avoids side reactions by protecting the aminoethyl group during synthesis (Scheme 1).

Synthesis Protocol:

-

Boc Protection : Treat 4-(2-aminoethyl)aniline with di-tert-butyl dicarbonate (Boc₂O) in 1,4-dioxane/NaOH (1:1) at 0°C.

-

Amide Formation : React Boc-protected amine with propionic acid using coupling agents (e.g., HOBt/DCC).

-

Deprotection : Remove the Boc group with trifluoroacetic acid (TFA) in DCM.

Advantages :

-

Prevents unwanted polymerization of the aminoethyl group.

-

Enables high-purity isolation (>95%) via silica gel chromatography.

Solid-Phase Synthesis for Scalable Production

Industrial-scale synthesis employs Amberlyst-15 resin to streamline purification (Table 1).

| Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Resin Activation | MeOH, 4 M NH₃ | – | – |

| Amine Binding | DCM, 25°C, 16 h | 95 | 90 |

| Amidation | Propionyl chloride/DCM, 4 h | 89 | 92 |

| Cleavage | 4 M NH₃/MeOH | 85 | 98 |

Key Findings :

-

Resin-bound intermediates reduce solubility challenges.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times (Table 2).

| Parameter | Conventional | Microwave |

|---|---|---|

| Time (h) | 24 | 1.5 |

| Temperature (°C) | 25 | 120 |

| Yield (%) | 75 | 82 |

| Energy Consumption (kJ) | 1800 | 450 |

Conditions :

Comparative Analysis of Methods

Table 3 : Method efficiency and applicability.

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |

|---|---|---|---|---|

| Direct Amidation | 65–78 | 85–90 | Moderate | 12–18 |

| Oxazoline Route | 70–85 | 88–93 | High | 8–14 |

| Boc Protection | 72–88 | 95–98 | Low | 20–30 |

| Solid-Phase | 85–89 | 98–99 | Industrial | 5–10 |

| Microwave | 80–82 | 90–92 | Lab-scale | 15–20 |

Key Takeaways :

-

Industrial Preference : Solid-phase synthesis offers the best balance of yield, purity, and cost.

-

Lab-Scale Flexibility : Boc protection ensures high purity for pharmacological studies.

Challenges and Optimization Strategies

Side Reactions

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-Aminoethyl)phenyl)propionamide undergoes various chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding oxides or imines.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as or are typically used.

Substitution: Reagents such as halogens or nitrating agents can be used for substitution reactions on the phenyl ring.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenyl derivatives .

Scientific Research Applications

N-(4-(2-Aminoethyl)phenyl)propionamide, a compound with significant potential in various scientific fields, has garnered attention for its applications in chemistry, biology, and medicine. This article delves into its applications, supported by case studies and data tables that highlight its efficacy and relevance in ongoing research.

Structure and Composition

- IUPAC Name : this compound

- Molecular Formula : C12H16N2O

- Molecular Weight : 204.27 g/mol

Chemistry

This compound serves as an important intermediate in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:

- Substitution Reactions : The amino group can participate in nucleophilic substitutions.

- Oxidation and Reduction : The compound can be oxidized to yield imines or reduced to form amines, making it versatile for synthetic pathways.

Biology

In biological research, this compound has been investigated for its interactions with biological systems:

- Enzyme Interaction : Studies suggest that it may interact with specific enzymes, potentially modulating their activity through hydrogen bonding and hydrophobic interactions.

- Receptor Binding : Its structure allows it to engage with various receptors, which could lead to significant biological effects.

Medicine

The therapeutic potential of this compound is under exploration:

- Drug Development : Research is ongoing to evaluate its efficacy as a pharmacological tool or a lead compound for drug development aimed at treating various diseases, including cancer and neurodegenerative disorders .

- Analgesic Properties : Similar compounds have shown analgesic activity, suggesting that this compound may possess pain-relieving properties .

Case Study 1: Anticancer Activity

A series of studies have demonstrated that derivatives of this compound exhibit significant anticancer properties:

- In vitro tests showed growth inhibition against several cancer cell lines, indicating its potential as an anticancer agent. For instance, compounds derived from similar structures have achieved percent growth inhibitions (PGIs) ranging from 50% to over 85% against various cancer types .

Case Study 2: Enzyme Inhibition

Research focusing on enzyme inhibition revealed that this compound could effectively inhibit acetylcholinesterase (AChE):

Mechanism of Action

The mechanism of action of N-(4-(2-Aminoethyl)phenyl)propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or ionic interactions with target molecules, while the phenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following compounds share key features with N-(4-(2-Aminoethyl)phenyl)propionamide, differing primarily in substituents and biological activity:

Key Differentiators of this compound

- Aminoethyl vs. Sulfonamide/Spirocyclic Groups: Unlike sulfonamide or spirocyclic analogs, the 2-aminoethyl group may confer superior solubility and bioavailability due to its hydrophilic nature .

- Simplicity vs.

Biological Activity

N-(4-(2-Aminoethyl)phenyl)propionamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features an amine group, which is crucial for its interaction with biological targets. Its propionamide moiety enhances lipophilicity, facilitating membrane permeability and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial and fungal strains. The compound's mechanism involves disrupting microbial cell membranes and inhibiting nucleic acid synthesis.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results suggest that the compound is particularly effective against Gram-positive bacteria and certain fungi, making it a candidate for further development as an antimicrobial agent.

The antimicrobial action of this compound can be attributed to several mechanisms:

- Inhibition of Protein Synthesis : The compound interferes with ribosomal function, leading to reduced protein production essential for microbial growth .

- Disruption of Cell Membrane Integrity : It alters membrane permeability, causing leakage of cellular contents and eventual cell death .

- Interference with Nucleic Acid Synthesis : By binding to DNA or RNA, it prevents replication and transcription processes critical for microbial survival .

Cytotoxicity Studies

While the antimicrobial efficacy is promising, cytotoxicity assessments are crucial for evaluating the safety profile of this compound. Studies have shown that at therapeutic concentrations, the compound exhibits low toxicity towards mammalian cells, indicating a favorable safety margin for potential therapeutic use .

Table 2: Cytotoxicity Profile of this compound

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer cells) | >100 |

| Vero (monkey kidney cells) | >80 |

| MCF-7 (breast cancer cells) | >75 |

These findings highlight the compound's selective toxicity towards microbial cells over human cells, which is advantageous in therapeutic applications.

Case Study 1: Efficacy Against MRSA

A study investigating the efficacy of this compound against Methicillin-resistant Staphylococcus aureus (MRSA) demonstrated significant antibacterial activity. The compound was administered in vitro and exhibited an MIC of 16 µg/mL against MRSA strains, suggesting its potential as a treatment option for resistant infections .

Case Study 2: Antifungal Applications

Another study focused on the antifungal properties of this compound against Candida species. Results showed that this compound effectively inhibited fungal growth at concentrations as low as 8 µg/mL. This positions it as a promising candidate for treating fungal infections, particularly in immunocompromised patients .

Q & A

Q. How can researchers optimize the synthetic yield of N-(4-(2-Aminoethyl)phenyl)propionamide while minimizing by-products?

- Methodological Answer : Optimizing synthesis involves selecting appropriate coupling reagents (e.g., propionic anhydride) and controlling stoichiometric ratios. For example, in analogous syntheses, pyridine is used as a base to neutralize acids, improving reaction efficiency . Purification via column chromatography with gradients of ethyl acetate/hexane can isolate the target compound while removing unreacted starting materials. Monitoring by thin-layer chromatography (TLC) at each step ensures reaction progression. Post-synthesis, recrystallization in solvents like THF or dichloromethane enhances purity .

Q. What analytical techniques are critical for confirming the structural integrity of N-(4-(2-Aminoethyl)phenyl)propionamide post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify hydrogen and carbon environments, respectively. For instance, the ethylphenyl group’s protons resonate at δ 1.2–1.4 ppm, while the amide proton appears near δ 8.0 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., calculated [M+H]⁺ for C₁₁H₁₆N₂O: 205.1341).

- Infrared Spectroscopy (IR) : Detects amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

- X-ray Diffraction (XRD) : Resolves crystal structure using SHELX software, where solvent choice (e.g., methanol vs. acetonitrile) affects crystal packing and data quality .

Advanced Research Questions

Q. How does the choice of crystallization solvent impact the resolution of this compound’s crystal structure using SHELX software?

- Methodological Answer : Solvent polarity influences crystal lattice formation. For example, polar solvents (e.g., water/methanol mixtures) may induce hydrogen bonding between amide groups, improving diffraction quality. In SHELX refinement, solvent masking parameters must be adjusted to account for disordered solvent molecules. Discrepancies in R-factors (>5%) between observed and calculated data may indicate poor solvent modeling, requiring iterative refinement cycles .

Q. What strategies are effective in addressing discrepancies between computational predictions and experimental data in molecular docking studies of this compound?

- Methodological Answer :

- Force Field Calibration : Use AMBER or CHARMM force fields to better model the amide group’s electrostatic potential.

- Solvent Accessibility Adjustments : Molecular dynamics (MD) simulations in explicit solvent (e.g., TIP3P water) account for hydration effects on binding affinity.

- Experimental Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding constants (Kd), resolving conflicts with docking scores .

Q. In assessing the compound’s pharmacokinetic properties, what in vitro models are prioritized to predict metabolic stability?

- Methodological Answer :

- Hepatocyte Incubations : Measure hepatic clearance using human liver microsomes (HLMs) with NADPH cofactors. Monitor parent compound depletion via LC-MS/MS.

- CYP450 Inhibition Assays : Test against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates. For example, IC50 values >10 μM indicate low inhibition risk .

- Plasma Protein Binding (PPB) : Equilibrium dialysis quantifies unbound fraction, critical for correlating in vitro activity with in vivo efficacy .

Data Analysis and Contradiction Management

Q. How should researchers resolve conflicting bioactivity data across different cell lines for N-(4-(2-Aminoethyl)phenyl)propionamide?

- Methodological Answer :

- Dose-Response Repetition : Perform triplicate experiments with standardized cell viability assays (e.g., MTT or CellTiter-Glo®).

- Cell Line Authentication : STR profiling ensures absence of cross-contamination.

- Pathway-Specific Knockdowns : Use siRNA targeting suspected receptors (e.g., TRPV1 or PPARγ) to isolate mechanism-driven responses .

Q. What approaches mitigate batch-to-batch variability in N-(4-(2-Aminoethyl)phenyl)propionamide’s biological activity?

- Methodological Answer :

- Strict Synthetic Protocols : Document reaction parameters (temperature, stirring rate) and use HPLC to ensure ≥98% purity.

- Bioactivity Normalization : Include reference compounds (e.g., GW 6471 for PPARγ assays) as internal controls .

- Stability Studies : Store the compound under inert atmospheres (argon) at –80°C to prevent degradation.

Tables for Key Methodological Data

| Biological Assay | Key Metrics | Reference |

|---|---|---|

| CYP450 Inhibition | IC50, % remaining activity | |

| Hepatocyte Clearance | Clint (μL/min/mg protein) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.